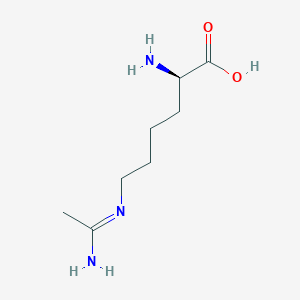

N6-ethanimidoyl-D-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ナノインプリントリソグラフィーには、レジストのナノスケール変形を定義するモールドの使用が含まれ、その後、熱または紫外線の適用によって硬化されます . このプロセスは、ハードナノインプリントリソグラフィーとソフトナノインプリントリソグラフィーの2つのカテゴリに大まかに分類できます。 ハードナノインプリントリソグラフィーは、シリコンや石英などの硬い材料でできたモールドを使用し、5ナノメートルという微細なフィーチャのサポートを可能にします . ソフトナノインプリントリソグラフィーは、ポリ(ジメチルシロキサン)、ポリイミド、ポリウレタンなどのエラストマー材料で構成されたモールドを使用します .

化学反応の分析

ナノインプリントリソグラフィーは、酸化、還元、置換などの従来の化学反応を伴いません。 代わりに、レジスト材料の機械的変形とその後の硬化に依存しています . レジスト材料は、エッチング、金属堆積、またはその他の標準的なリソグラフィー技術によって処理して、最終デバイスまたはさらなる処理のための新しいモールドを生成できます .

科学研究の応用

ナノインプリントリソグラフィーは、標準的な半導体デバイスから、光学、プラズモニクス、マイクロ流体、生体模倣構造のよりユニークなアプリケーションまで、ナノスケールデバイス製造の多くの分野で応用が見出されています . また、高アスペクト比フィーチャを備えた、大面積マイクロ/ナノスケールパターンと複雑な3次元構造の大量生産にも使用されます . NILは、発光ダイオード、太陽電池、ハードディスクドライブ、レーザーダイオード、ディスプレイ、サブ波長光学素子、反射防止ガラス、フレキシブルエレクトロニクス、有機発光ダイオードなどのデバイスの性能向上に大きな可能性を示しています .

科学的研究の応用

Nanoimprint lithography has found applications in many areas of nanoscale device fabrication, ranging from standard semiconductor devices to more unique applications in optics, plasmonics, microfluidics, and biomimetic structures . It is also used in the mass production of large-area micro/nanoscale patterns and complex three-dimensional structures with high aspect ratio features . NIL has demonstrated great potential in enhancing the performance of devices such as light-emitting diodes, solar cells, hard disk drives, laser diodes, displays, sub-wavelength optical elements, anti-reflective glass, flexible electronics, and organic light-emitting diodes .

作用機序

類似化合物との比較

ナノインプリントリソグラフィーは、低コストで高スループットで高解像度のナノスケールパターンを生成できるという点でユニークです . 電子ビームリソグラフィーやヘリウムイオンビームリソグラフィーなどの他のリソグラフィー技術と比較して、NILはより汎用性があり、コスト効率が高いです . ソフトリソグラフィーやエンボス加工などの類似技術がありますが、NILはより高い解像度と再現性を実現します .

類似技術:

- 電子ビームリソグラフィー

- ヘリウムイオンビームリソグラフィー

- ソフトリソグラフィー

- エンボス加工

ナノインプリントリソグラフィーは、5ナノメートルという微細なフィーチャを生成できる能力と、さまざまなアプリケーションでの汎用性により、際立っています .

生物活性

N6-ethanimidoyl-D-lysine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in peptide design. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a derivative of D-lysine, characterized by the addition of an ethanimidoyl group at the N6 position. Its molecular formula is C8H17N3O2, and it has a molecular weight of 175.24 g/mol. This modification influences its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that modifications involving D-lysine can significantly affect the antimicrobial activity of peptides. A study evaluated various analogs of cecropin A and melittin, which incorporated D-lysine residues. The introduction of D-lysine resulted in a moderate decrease in antimicrobial activity against pathogens such as Staphylococcus aureus, but it also reduced toxicity to eukaryotic cells, enhancing the therapeutic index of these peptides .

Table 1: Antimicrobial Activity of D-Lysine Substituted Peptides

| Peptide Variant | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| CM15 | 5 | 20 |

| D1,13 | 10 | 40 |

| D3,13 | 15 | 50 |

The data suggests that while antimicrobial efficacy may be slightly compromised with D-lysine substitutions, the reduction in cytotoxicity makes these compounds more viable for therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. Studies using circular dichroism spectroscopy demonstrated that peptides containing D-lysine maintain some helical structure in membrane-mimicking environments, which is crucial for their ability to permeabilize bacterial membranes .

Figure 1: Circular Dichroism Spectra of Peptide Variants

Circular Dichroism Spectra

Note: This figure illustrates the helical content of various peptide constructs in lipid environments.

Case Studies and Applications

- Antimicrobial Peptide Development : A series of studies focused on the design of antimicrobial peptides (AMPs) incorporating this compound have shown promising results in reducing toxicity while maintaining sufficient antimicrobial activity against resistant strains. The findings support the potential use of this compound in developing new AMPs that are less harmful to human cells while effectively targeting pathogens .

- Inhibitory Activity Against Protozoan Parasites : Recent investigations into compounds similar to this compound revealed their inhibitory effects on Cryptosporidium parvum, a protozoan responsible for severe gastrointestinal illness. The structure-activity relationship studies indicated that modifications at the lysine position could enhance selectivity and potency against this parasite .

特性

分子式 |

C8H17N3O2 |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

(2R)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m1/s1 |

InChIキー |

ONYFNWIHJBLQKE-SSDOTTSWSA-N |

異性体SMILES |

CC(=NCCCC[C@H](C(=O)O)N)N |

正規SMILES |

CC(=NCCCCC(C(=O)O)N)N |

同義語 |

L-iminoethyl-L-lysine L-N6-(1-iminoethyl)Lys L-N6-(1-iminoethyl)lysine L-NIL cpd N(6)-(1-iminoethyl)lysine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。